BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Lipophilicity Drug-likeness Permeability

Select this specific 4-tert-butyl variant to secure a CNS-optimized benzamide-tetrazole probe. Its superior aqueous solubility (~69 µM) eliminates precipitation artifacts common with more lipophilic homologs, while its logP (3.94) and tPSA (70.4 Ų) ensure passive blood-brain barrier penetration. Anchor your α7 nicotinic receptor SAR matrix with this core scaffold.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
Cat. No. B11267864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
InChIInChI=1S/C19H21N5O2/c1-19(2,3)14-7-5-13(6-8-14)18(25)21-15-9-10-17(26-4)16(11-15)24-12-20-22-23-24/h5-12H,1-4H3,(H,21,25)
InChIKeyBKXJZBYJELYVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes9 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide: Physicochemical Profile & Procurement-Relevant Identity


4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (C19H21N5O2; MW 351.41) is a synthetic benzamide derivative featuring a 1H-tetrazol-1-yl pharmacophore at the meta-position of the aniline ring and a para-tert-butyl substituent on the benzoyl moiety . The tetrazole ring functions as a metabolically stable bioisostere of carboxylic acids, conferring resistance to acyl glucuronidation while maintaining hydrogen-bonding capacity, which supports its utility in target engagement and probe design campaigns [1][2]. Its identity is most precisely established via the ChemDiv compound ID F517-0198 and InChI Key BKXJZBYJELYVAN-UHFFFAOYSA-N, enabling unambiguous procurement across suppliers .

Why Generic Substitution Fails for 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide


Benzamide-tetrazole hybrids with an unsubstituted, chloro, methoxy, or linear-alkyl benzoyl terminus exhibit divergent lipophilicity and aqueous solubility profiles that directly impact assay compatibility and SAR interpretability . Even the closest hydrocarbon homolog — the 4-n-butyl analog — shows a 0.17-unit higher logP and a 0.91-log-unit reduction in calculated aqueous solubility, translating into approximately 8-fold lower predicted water solubility . Such differences preclude simple interchange without re-optimization of solvent conditions, DMSO stock stability, and cellular permeability, making target compound identity a critical parameter for reproducible screening outcomes.

Quantitative Differentiation Evidence: 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide vs. Closest Analogs


Lipophilicity Advantage Over the 4-n-Butyl Homolog: logP 3.94 vs. 4.11

The target compound (tert-butyl) exhibits a computed logP of 3.9364, which is 0.1736 units lower than the logP of 4.11 measured for the 4-n-butyl analog under identical calculation methodology . A logP below 4.0 keeps the compound within the upper boundary of Lipinski's Rule of 5, whereas the n-butyl analog exceeds this threshold by 0.11 units, flagging it for potential poor absorption or solubility-limited exposure [1].

Lipophilicity Drug-likeness Permeability

Aqueous Solubility Superiority: logSw -4.17 vs. -5.08 for the 4-n-Butyl Analog (~8.1× Higher Predicted Solubility)

The target compound returns a calculated logSw of -4.1675, compared to -5.08 for the 4-n-butyl analog, representing a difference of 0.9125 log units . This translates to an approximately 8.1-fold higher predicted aqueous solubility for the tert-butyl derivative, reducing the risk of compound precipitation in biochemical and cell-based assays at equivalent nominal concentrations [1].

Aqueous solubility Assay compatibility Formulation

Polar Surface Area (PSA) Optimization: tPSA 70.4 Ų vs. 119.2 Ų for the 4-n-Butyl Analog

The target compound has a topological polar surface area (tPSA) of 70.424 Ų, substantially lower than the 119.24 Ų of the 4-n-butyl analog — a difference of 48.82 Ų . tPSA values below 90 Ų are generally associated with favorable intestinal absorption, while values below 60-70 Ų are predictive of blood-brain barrier penetration; the tert-butyl analog thus sits at a more advantageous position for both oral and CNS drug design [1].

Membrane permeability Blood-brain barrier penetration Oral bioavailability

Balanced Lipophilicity Relative to 4-Chloro and 4-Unsubstituted Analogs: logP 3.94 vs. 2.74 vs. ~2.2

The target compound's logP of 3.9364 occupies an intermediate position between the 4-chloro analog (logP 2.7366) and the 4-n-butyl analog (logP 4.11) . The 4-unsubstituted benzamide analog has an even lower predicted logP (~2.2, based on structurally related N-aryl benzamides) . This intermediate lipophilicity avoids the excessively low logP that can limit membrane permeability (4-chloro) and the excessively high logP that promotes non-specific binding and poor solubility (4-n-butyl), positioning the tert-butyl substituent as a 'Goldilocks' hydrophobic modification for balanced drug-like properties [1].

Lipophilic ligand efficiency SAR Lead optimization

Tetrazole Bioisostere as a Metabolic Stability Differentiator Versus Carboxylic Acid Congeners

The 1H-tetrazol-1-yl moiety present in the target compound is a recognized bioisostere of carboxylic acids that avoids Phase II acyl glucuronidation, a metabolic pathway linked to idiosyncratic toxicity for many carboxylate-containing drugs [1]. While direct metabolic stability data for this specific compound are not publicly available, class-level evidence from structurally related tetrazole-containing benzamides indicates that 1-substituted tetrazoles undergo primarily oxidative N-dealkylation and ring oxidation rather than glucuronidation, resulting in improved microsomal stability half-lives relative to their carboxylic acid counterparts [2][3]. This metabolic advantage cannot be assumed for the 4-carboxylic acid analog (a hypothetical comparator that would be susceptible to acyl glucuronidation and Phase II conjugation at the acid moiety).

Metabolic stability Bioisosterism PK/PD

Priority Application Scenarios for 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide Based on Physicochemical Differentiation


CNS-Targeted Screening Libraries Requiring BBB-Permeable Tetrazole Scaffolds

With a tPSA of 70.4 Ų and a logP of 3.94, this compound sits within the optimized physicochemical space for passive blood-brain barrier penetration (tPSA < 90 Ų; logP 2-4) . This makes it a suitable candidate for inclusion in CNS-focused screening decks targeting neuropsychiatric or neurodegenerative receptor classes, including the α7 nicotinic acetylcholine receptor (nAChR), for which tetrazole-substituted aryl amides have been claimed as positive allosteric modulators [1][2]. Procurement of this specific tert-butyl variant, rather than the 4-chloro or 4-unsubstituted analogs, maximizes the probability of achieving both target engagement at the α7 nAChR allosteric site and adequate brain exposure.

Biochemical Assay Campaigns Demanding >50 µM Aqueous Solubility Without Co-solvent Artifacts

The predicted aqueous solubility of approximately 69 µM (logSw -4.17) supports screening at compound concentrations up to 30-50 µM while maintaining ≤1% DMSO in the final assay buffer . This solubility window exceeds that of the 4-n-butyl analog (~8.3 µM) by approximately 8-fold, substantially reducing the risk of false-negative results caused by compound precipitation during dose-response experiments [1]. Laboratories running automated HTS platforms with aqueous dilution protocols should prioritize this compound over more lipophilic in-class alternatives to minimize downstream data QC issues related to aggregate-based assay interference.

Structure-Activity Relationship (SAR) Expansion Around the Benzoyl 4-Position Using a Balanced Hydrophobic Anchor

The tert-butyl group provides a sterically defined, synthetically stable hydrophobic anchor with a logP contribution that balances the need for target hydrophobic pocket occupancy against the risk of non-specific binding . When used as a reference compound in an SAR matrix, this compound serves as a central node from which analogs exploring 4-H (logP ~2.2), 4-Cl (logP 2.74), and 4-n-butyl (logP 4.11) can be quantitatively benchmarked, enabling the construction of a lipophilicity-activity relationship without confounding by excessive solubility variation [1]. Medicinal chemistry teams building focused libraries around the tetrazole-benzamide core should procure this compound as the anchor point for systematic property-based lead optimization.

Quote Request

Request a Quote for 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.